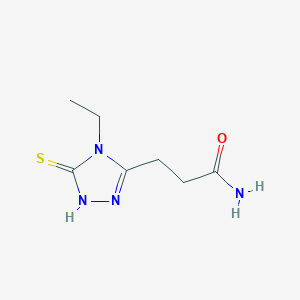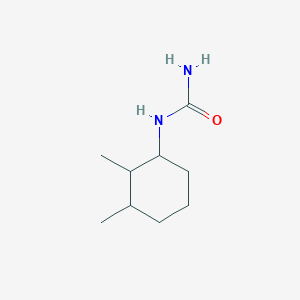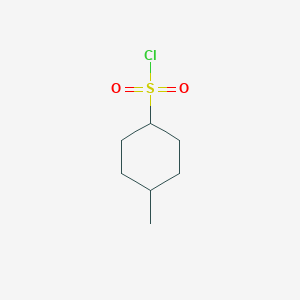
1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride (MPP) is a laboratory chemical that is used in a variety of scientific research applications. MPP is a small molecule with a molecular weight of about 225.1 g/mol, and is composed of a morpholine ring and a piperazine ring connected by a propanone group. MPP has been used extensively in the fields of neuroscience, pharmacology, and biochemistry due to its unique properties, which include high lipophilicity, low volatility, and low toxicity.
Wissenschaftliche Forschungsanwendungen
1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride has been used in a variety of scientific research applications. In neuroscience, 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride has been used to study the effects of dopamine on the brain, as well as the effects of drugs on the central nervous system. In pharmacology, 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride has been used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the liver. In biochemistry, 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride has been used to study the effects of enzymes on the metabolism of lipids and proteins, as well as the effects of drugs on the metabolism of carbohydrates.
Wirkmechanismus
The mechanism of action of 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride is not well understood. It is thought that 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride may act as an agonist or antagonist of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. It is also thought that 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride may act as an inhibitor of certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride are not yet fully understood. However, some studies have suggested that 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride may have neuroprotective effects, as well as anti-inflammatory and antioxidant effects. It is also thought that 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride may have cardioprotective and hepatoprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride in laboratory experiments include its low toxicity, its high lipophilicity, and its low volatility. These properties make it an ideal compound for use in a variety of scientific research applications. However, the use of 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
In the future, 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride may be used in a variety of new scientific research applications. For example, it may be used to study the effects of drugs on the immune system, as well as the effects of drugs on the endocrine system. Additionally, 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride may be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the gastrointestinal system. Furthermore, 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride may be used to study the effects of drugs on the metabolism of lipids and proteins, as well as the effects of drugs on the metabolism of carbohydrates. Finally, 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride may be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the peripheral nervous system.
Synthesemethoden
1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride can be synthesized using a variety of methods. The most common method is the synthesis of 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride from morpholine and piperazine using a Friedel-Crafts acylation reaction. This method involves the reaction of morpholine and piperazine with acetic anhydride in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is carried out at a temperature of around 70°C, and the product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-piperazin-1-ylpropan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.2ClH/c1-10(13-4-2-12-3-5-13)11(15)14-6-8-16-9-7-14;;/h10,12H,2-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSINAHBERGLYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)
![2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B6144607.png)
amine, oxalic acid](/img/structure/B6144613.png)
![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)


![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)




![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)